molecular formula C2H3NO3 B14387145 N-Carboxymethanimine N-oxide CAS No. 88673-22-7

N-Carboxymethanimine N-oxide

Cat. No.: B14387145
CAS No.: 88673-22-7
M. Wt: 89.05 g/mol
InChI Key: VPMQKVHGVKOCFO-UHFFFAOYSA-N
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Description

N-Carboxymethanimine N-oxide is a chemical compound with the molecular formula C2H3NO3. It is a member of the N-oxide family, which are compounds containing a nitrogen-oxygen coordinate covalent bond. N-oxides are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carboxymethanimine N-oxide can be synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .

Industrial Production Methods: Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides in high yields .

Chemical Reactions Analysis

Types of Reactions: N-Carboxymethanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: N-oxides can be reduced back to their corresponding amines.

    Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions include hydroxylamines, alkenes (via Cope elimination), and substituted amines .

Scientific Research Applications

N-Carboxymethanimine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carboxymethanimine N-oxide involves its redox reactivity. The N-oxide group can undergo reduction to form the corresponding amine, which can then participate in various biochemical pathways. This redox property is crucial for its role in drug targeting and cytotoxicity .

Comparison with Similar Compounds

Uniqueness: N-Carboxymethanimine N-oxide is unique due to its specific molecular structure and reactivity, which make it suitable for specialized applications in chemistry and medicine. Its ability to undergo redox reactions and participate in various biochemical pathways sets it apart from other N-oxides.

Properties

CAS No.

88673-22-7

Molecular Formula

C2H3NO3

Molecular Weight

89.05 g/mol

IUPAC Name

N-carboxymethanimine oxide

InChI

InChI=1S/C2H3NO3/c1-3(6)2(4)5/h1H2,(H,4,5)

InChI Key

VPMQKVHGVKOCFO-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C(=O)O)[O-]

Origin of Product

United States

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